molecular formula C22H23BrN4OS B2880253 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189936-53-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No. B2880253
CAS RN: 1189936-53-5
M. Wt: 471.42
InChI Key: NCLLWNAVRDKGEV-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide” is a complex organic molecule with the molecular formula C25H28BrN3OS . It has an average mass of 498.478 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bromophenyl group, a triazaspirodeca-diene group, a thio group, and a phenylacetamide group .

Scientific Research Applications

Receptor Binding and Agonist Activity

Research on structurally related compounds highlights their potential in targeting specific receptors. For instance, studies have identified high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, demonstrating the significance of the triazaspirodecanone scaffold in developing potent receptor agonists. These compounds exhibit selective agonist behavior in biochemical assays, underlining their potential in receptor-targeted therapies (Röver et al., 2000).

Anticancer and Antimicrobial Activities

The bromophenyl component, commonly present in several therapeutic agents, has been associated with significant biological activities. Compounds containing the bromophenyl moiety have been evaluated for their analgesic, anti-inflammatory, and antimicrobial properties. This demonstrates the broad-spectrum potential of such compounds in treating various conditions (Gopa et al., 2001). Additionally, the synthesis of new derivatives incorporating the bromophenyl group has led to compounds with moderate to high anticancer activities, highlighting the role of such structures in developing novel anticancer agents (Flefel et al., 2017).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLWNAVRDKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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